molecular formula C11H11F4N B12959392 (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine

(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine

Cat. No.: B12959392
M. Wt: 233.20 g/mol
InChI Key: CLSXCNQEFIXDMY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine is a chiral organic compound characterized by the presence of a pyrrolidine ring attached to a tetrafluoromethylphenyl group. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluoro-4-methylbenzaldehyde and pyrrolidine.

    Condensation Reaction: The aldehyde group of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde reacts with pyrrolidine under acidic or basic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the aromatic system.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.

    2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    2-(2,3,5,6-Tetrafluoro-4-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The (S)-configuration of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine imparts unique stereochemical properties that can influence its reactivity, binding interactions, and overall biological activity. The presence of multiple fluorine atoms also enhances its chemical stability and lipophilicity, making it distinct from non-fluorinated analogs.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2S)-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H11F4N/c1-5-8(12)10(14)7(11(15)9(5)13)6-3-2-4-16-6/h6,16H,2-4H2,1H3/t6-/m0/s1

InChI Key

CLSXCNQEFIXDMY-LURJTMIESA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1F)F)[C@@H]2CCCN2)F)F

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C2CCCN2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.